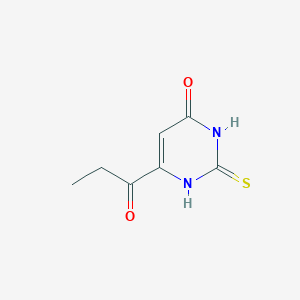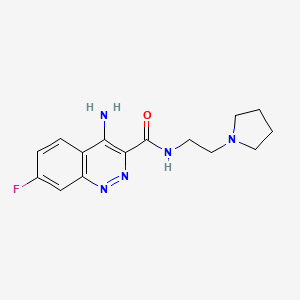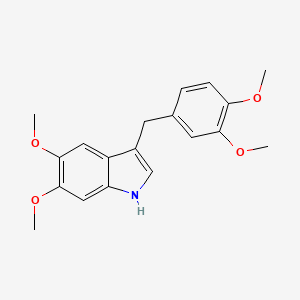
6-Propanoyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a propionyl derivative with thiourea and a suitable aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific reaction, but may include the use of bases, acids, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: A related compound with similar structural features.
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Another derivative with a methyl group instead of a propionyl group.
Uniqueness
6-Propionyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
37785-37-8 |
|---|---|
Molekularformel |
C7H8N2O2S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
6-propanoyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-2-5(10)4-3-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12) |
InChI-Schlüssel |
LTWXHGJCHSTVLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=O)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)


![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)


![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)

